Clometacin

Description

Structure

3D Structure

Properties

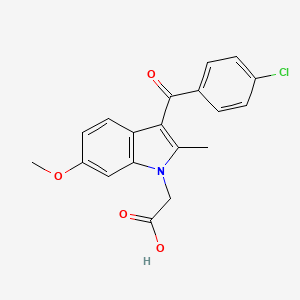

IUPAC Name |

2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-18(19(24)12-3-5-13(20)6-4-12)15-8-7-14(25-2)9-16(15)21(11)10-17(22)23/h3-9H,10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMZLCLHHVYDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048827 | |

| Record name | Clometacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25803-14-9 | |

| Record name | Clometacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25803-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clometacin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025803149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clometacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clometacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9M34YK25C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clometacin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clometacin is a nonsteroidal anti-inflammatory drug (NSAID) that primarily exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed examination of the molecular mechanisms underlying this compound's anti-inflammatory, analgesic, and antipyretic properties. It also explores the associated risk of drug-induced liver injury (DILI), a significant factor in its clinical use. This document adheres to a technical format, presenting quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for a scientific audience.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and mitogens.[1]

This compound non-selectively inhibits both COX-1 and COX-2, which accounts for both its therapeutic effects and some of its adverse effects.[1] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic actions, while the inhibition of COX-1 can lead to gastrointestinal and renal side effects.[1][2]

Prostaglandin (B15479496) Synthesis Pathway and this compound's Point of Intervention

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to form the unstable intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted into various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), by specific synthases. This compound acts by blocking the active site of both COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to PGH2.

Quantitative Analysis of COX Inhibition

| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |

| Indomethacin | 0.018 | 0.026 | 0.69 |

| Diclofenac | 0.004 | 0.0013 | 3.08 |

| Aspirin | 5 (μg/mL) | 210 (μg/mL) | 0.02 |

| Celecoxib | 82 | 6.8 | 12.06 |

| Meloxicam | 37 | 6.1 | 6.07 |

| Data compiled from various sources.[4][5] Values can vary depending on the assay conditions. |

Experimental Protocols

In Vitro COX Inhibition Assay (Generalized Protocol)

This protocol is designed to determine the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.[5]

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Test compound (e.g., this compound)

-

Arachidonic acid

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for PGE2

-

96-well plates

-

Incubator and plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer, cofactors, and the test compound or vehicle control.

-

Add the purified COX-1 or COX-2 enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Drug-Induced Liver Injury (DILI)

A significant concern with this compound is its association with drug-induced liver injury (DILI), which has led to its withdrawal in some regions. The mechanism of this compound-induced hepatotoxicity is thought to be idiosyncratic and may involve an autoimmune component.[6]

Proposed Mechanism of this compound-Induced DILI

The proposed mechanism involves the metabolic activation of this compound in the liver, leading to the formation of reactive metabolites. These metabolites can covalently bind to cellular proteins, forming neoantigens. In susceptible individuals, these neoantigens can trigger an immune response, leading to hepatocellular injury.[7][8]

Conclusion

This compound's primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This action underlies its anti-inflammatory, analgesic, and antipyretic effects. However, its clinical utility is significantly hampered by the risk of idiosyncratic drug-induced liver injury, which is postulated to involve the formation of reactive metabolites and a subsequent immune response. Further research is warranted to fully elucidate the specific molecular interactions of this compound with its targets and the precise mechanisms of its associated hepatotoxicity.

References

- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acute effects of this compound on renal prostaglandin biosynthesis in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

An In-Depth Technical Guide to the Synthesis of Clometacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Clometacin, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a multi-step process commencing with the formation of a substituted indole (B1671886) core, followed by acylation and subsequent N-alkylation to yield the final active pharmaceutical ingredient. This document details the probable synthetic route, including key reactions, experimental protocols, and quantitative data where available, presented in a structured format for clarity and reproducibility.

Core Synthesis Pathway

The synthesis of this compound, chemically known as 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, can be logically divided into three primary stages:

-

Stage 1: Synthesis of the 6-Methoxy-2-methylindole Core. This foundational step involves the construction of the bicyclic indole structure with the required methoxy (B1213986) and methyl substituents. The most probable and widely utilized method for this transformation is the Fischer indole synthesis.

-

Stage 2: Friedel-Crafts Acylation. In this stage, the 4-chlorobenzoyl moiety is introduced at the C3 position of the indole ring. This is achieved through a classic Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.

-

Stage 3: N-Alkylation and Hydrolysis. The final stage involves the attachment of the acetic acid side chain to the indole nitrogen. This is typically accomplished through a two-step process: an initial N-alkylation with an ethyl haloacetate, followed by hydrolysis of the resulting ester to the final carboxylic acid.

Below is a detailed exploration of each stage, including reaction mechanisms, experimental procedures, and relevant data.

Stage 1: Synthesis of 6-Methoxy-2-methylindole

The formation of the 6-methoxy-2-methylindole core is a critical first step. The Fischer indole synthesis provides an efficient route to this intermediate.

Reaction: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. In this specific case, 4-methoxyphenylhydrazine reacts with acetone (B3395972). The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole.

To facilitate this, the necessary phenylhydrazone can be prepared beforehand via a Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto-ester.

Experimental Protocol: Synthesis of 6-Methoxy-2-methylindole

-

Materials: 4-Methoxyphenylhydrazine hydrochloride, Acetone, Glacial Acetic Acid, Ethanol (B145695).

-

Procedure:

-

A mixture of 4-methoxyphenylhydrazine hydrochloride and a slight excess of acetone is prepared in a suitable solvent such as ethanol or glacial acetic acid.

-

The mixture is heated under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is neutralized with a base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 6-methoxy-2-methylindole.

-

Purification can be achieved through column chromatography on silica (B1680970) gel or by recrystallization.

-

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |

| 4-Methoxyphenylhydrazine HCl | Acetone | Glacial Acetic Acid | 2 - 4 hours | Reflux | 70-85% |

Logical Workflow for Stage 1

References

Clometacin: A Comprehensive Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clometacin is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic properties.[1][2] This technical guide provides an in-depth analysis of the core chemical properties of this compound, offering valuable data and methodologies for researchers and professionals in the field of drug development. The information is presented to facilitate a comprehensive understanding of the compound's physicochemical characteristics, which are pivotal for its pharmacological behavior.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [1] |

| CAS Number | 25803-14-9 | [1][2][3][4] |

| Chemical Formula | C19H16ClNO4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 357.79 g/mol | [2][3][5][6][7][8] |

| Appearance | White powder | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 242 °C | [2][10][11] |

| Boiling Point | 564 °C at 760 mmHg | [10][11] |

| Solubility | Soluble in DMSO | [3] |

| pKa (acidic) | 3.92 - 4.04 (Predicted) | [7][11] |

| LogP (Octanol/Water Partition Coefficient) | 3.93 - 4.47 | [7][10] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound functions as a non-steroidal anti-inflammatory drug (NSAID).[1][3] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[12][13] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the action of COX-1 and COX-2, this compound reduces the production of these inflammatory mediators.

References

- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. medkoo.com [medkoo.com]

- 4. pschemicals.com [pschemicals.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. usbio.net [usbio.net]

- 7. This compound [drugcentral.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. PubChemLite - this compound (C19H16ClNO4) [pubchemlite.lcsb.uni.lu]

- 10. echemi.com [echemi.com]

- 11. This compound | 25803-14-9 [chemicalbook.com]

- 12. What is the mechanism of Cinmetacin? [synapse.patsnap.com]

- 13. What is the mechanism of Acemetacin? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of Clometacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure elucidation of Clometacin, a non-steroidal anti-inflammatory drug (NSAID). While specific experimental spectra for this compound are not publicly available, this document outlines the standard methodologies and expected data for its structural determination.

Molecular Identity and Physicochemical Properties

This compound is chemically known as 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆ClNO₄ | PubChem[1] |

| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | PubChem[1] |

| CAS Number | 25803-14-9 | PubChem[1] |

| Molecular Weight | 357.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 357.0767857 Da | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols for Structure Elucidation

The definitive structure of a novel compound like this compound is established through a combination of spectroscopic and analytical techniques. The general workflow for such an elucidation is depicted below.

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the indole (B1671886) and chlorobenzoyl rings, the methoxy (B1213986) group protons, the methyl group protons, and the methylene (B1212753) protons of the acetic acid moiety. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.

-

¹³C NMR Spectroscopy: This method identifies the different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, the methoxy carbon, the methyl carbon, and the methylene carbon.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular structure.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.8 | 100 - 140 |

| -OCH₃ | ~3.8 | ~55 |

| -CH₃ | ~2.4 | ~15 |

| -CH₂- | ~4.9 | ~50 |

| -COOH | 10 - 12 | ~175 |

| C=O | - | ~190 |

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of a molecule, which aids in confirming its structure.

-

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and various fragment ions corresponding to the loss of specific groups, such as the chlorobenzoyl group, the acetic acid moiety, or the methoxy group.

-

Electrospray Ionization (ESI-MS): This softer ionization technique would primarily show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight with high accuracy.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 357/359 | [M]⁺ (isotopic pattern due to Cl) |

| 312/314 | [M - COOH]⁺ |

| 218 | [M - C₇H₄ClO]⁺ |

| 139/141 | [C₇H₄ClO]⁺ |

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Synthesis of this compound

A plausible synthetic route to this compound, based on established indole chemistry, would likely involve the Fischer indole synthesis followed by acylation and alkylation.

General Synthetic Protocol:

-

Fischer Indole Synthesis: Reacting 4-methoxyphenylhydrazine with an appropriate ketone to form the 6-methoxy-2-methylindole core.

-

Friedel-Crafts Acylation: Acylation of the indole at the C3 position with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

N-Alkylation: Alkylation of the indole nitrogen with an ethyl bromoacetate (B1195939) followed by hydrolysis of the ester to yield the carboxylic acid.

Mechanism of Action: Cyclooxygenase Inhibition

This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By blocking the action of both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The inhibition of COX-1 can also lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation.

References

An In-depth Technical Guide to Clometacin (CAS Number: 25803-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clometacin, with the CAS number 25803-14-9, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the indole (B1671886) acetic acid class.[1] Developed for its analgesic and anti-inflammatory properties, its clinical use was ultimately curtailed due to concerns regarding hepatotoxicity.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, pharmacology, mechanism of action, pharmacokinetics, and toxicological profile. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and toxicology.

Physicochemical Properties

This compound is a white powder.[6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [7] |

| CAS Number | 25803-14-9 | [7] |

| Molecular Formula | C₁₉H₁₆ClNO₄ | [7] |

| Molecular Weight | 357.8 g/mol | [7] |

| Melting Point | 242 °C | [6][8] |

| SMILES | CC1=C(C(=O)C2=CC=C(Cl)C=C2)C3=C(C=C(OC)C=C3)N1CC(=O)O | [7] |

| Solubility | Soluble in DMSO | [9] |

| XLogP3 | 4 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Topological Polar Surface Area | 68.5 Ų | [7] |

Synthesis

Proposed Synthetic Pathway:

A potential synthesis could start from 6-methoxy-2-methylindole. The first step would be a Friedel-Crafts acylation at the C3 position of the indole ring with 4-chlorobenzoyl chloride, likely using a Lewis acid catalyst such as aluminum chloride or a milder alternative like diethylaluminum chloride to avoid potential side reactions.[10] The resulting ketone, 3-(4-chlorobenzoyl)-6-methoxy-2-methylindole, would then be N-alkylated with an ethyl bromoacetate (B1195939) in the presence of a base like sodium hydride to yield the corresponding ester. Finally, hydrolysis of the ester under acidic or basic conditions would afford the target molecule, this compound.

Pharmacology and Mechanism of Action

Anti-inflammatory Activity

This compound exhibits its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1] While specific IC50 values for this compound against COX-1 and COX-2 are not available in the literature, studies on related indole derivatives suggest that this class of compounds can possess significant COX inhibitory activity.[7][11][12]

A clinical study in healthy subjects demonstrated that treatment with this compound for four days resulted in a significant reduction in the urinary excretion of several prostaglandins, indicating effective in vivo COX inhibition. The results are summarized in Table 2.

| Prostaglandin/Thromboxane | Mean Reduction in Urinary Excretion (%) |

| Prostaglandin E₂ (PGE₂) | 61.2 |

| Prostaglandin F₂α (PGF₂α) | 41.2 |

| 6-keto-Prostaglandin F₁α | 59.0 |

| Thromboxane B₂ | 42.0 |

Data from a study in 6 healthy subjects treated with this compound for four days.

Experimental Protocol: In Vitro COX Inhibition Assay (General)

While a specific protocol for this compound is unavailable, a general in vitro colorimetric COX inhibitor screening assay can be described as follows. This protocol is intended as a general guideline.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitors (e.g., Indomethacin, Celecoxib).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

-

Add various concentrations of the test compound (this compound) or reference inhibitors to the wells. Include a control group with solvent only.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately add the colorimetric substrate (TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in the available literature.

A study in rats using radiolabeled (¹⁴C) this compound provided some insights into its metabolism and excretion.[11][13] The study found that this compound is rapidly excreted in both urine and feces. Metabolism of the drug was limited, with over 85% being excreted in its unchanged form.[11][13] A minor metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, accounted for 4-10% of the excreted radioactivity in the urine.[11][13]

Experimental Protocol: HPLC Method for NSAID Quantification in Plasma (General)

A specific, validated HPLC method for the quantification of this compound in human plasma is not available. However, a general reversed-phase HPLC-UV method, commonly used for the analysis of NSAIDs in biological matrices, can be outlined.

Objective: To quantify the concentration of an NSAID in human plasma.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Human plasma samples.

-

Internal standard (another NSAID with similar chromatographic properties).

-

Protein precipitation agent (e.g., acetonitrile, methanol, or perchloric acid).

-

Centrifuge.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma (e.g., 200 µL), add a known amount of the internal standard.

-

Add a protein precipitation agent (e.g., 600 µL of acetonitrile).

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Analysis:

-

Inject a portion of the reconstituted sample into the HPLC system.

-

Elute the analytes isocratically or with a gradient mobile phase through the C18 column.

-

Detect the analytes using the UV detector at a wavelength where the drug and internal standard have significant absorbance.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of the NSAID and a fixed concentration of the internal standard into blank plasma and processing them as described above.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the NSAID in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Toxicology: this compound-Induced Hepatitis

The clinical use of this compound was associated with cases of drug-induced liver injury, a significant factor leading to its withdrawal.[2][3][4][5] The hepatotoxicity associated with this compound appears to be idiosyncratic and presents with features suggestive of an autoimmune-like hepatitis.[12][14]

Clinical reports have described cases of acute and chronic active hepatitis in patients treated with this compound.[12][14] A notable characteristic of this compound-induced hepatitis is the presence of autoantibodies, particularly anti-smooth muscle antibodies of the anti-actin cable type and anti-nuclear antibodies.[14][15] This immunological feature suggests that the liver damage is not a direct toxic effect of the drug but rather an immune-mediated response. One retrospective study noted an association with the HLA B8 antigen in a small number of patients, further supporting a genetic predisposition to this adverse reaction.[12][16]

The proposed mechanism involves the activation of T-lymphocytes, which play a central role in the pathogenesis of autoimmune hepatitis. While the specific molecular triggers and signaling pathways for this compound-induced autoimmunity have not been fully elucidated, a general model of T-cell activation in response to a drug-related antigen can be depicted. This involves the presentation of a drug-modified peptide by an antigen-presenting cell (APC) to a T-cell, leading to T-cell activation, proliferation, and the subsequent inflammatory cascade that results in hepatocyte damage.

References

- 1. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [this compound--1. Metabolism and bioavailability of this compound and its metabolites in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Clometacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clometacin, with the IUPAC name 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and toxicity. Detailed experimental protocols for its evaluation and a summary of available quantitative data are presented to support further research and development efforts. The document also explores its primary signaling pathway through cyclooxygenase (COX) inhibition and discusses the potential for COX-independent mechanisms of action.

Chemical Properties and Synthesis

This compound is an indoleacetic acid derivative with the chemical formula C₁₉H₁₆ClNO₄ and a molecular weight of 357.79 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [1] |

| Synonyms | C 1656, Duperan, R 3959 | [1] |

| CAS Number | 25803-14-9 | [1] |

| Molecular Formula | C₁₉H₁₆ClNO₄ | [1] |

| Molecular Weight | 357.79 g/mol | [1] |

General Synthetic Approach

The synthesis of this compound can be envisioned through the construction of the core indole (B1671886) structure followed by functionalization at the 1 and 3 positions. A potential retrosynthetic analysis is illustrated below.

Caption: Retrosynthetic analysis of this compound.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 6-methoxy-2-methylindole. This can be achieved through various methods, such as the Fischer indole synthesis from 4-methoxyphenylhydrazine and acetone.

Step 2: N-Alkylation of 6-methoxy-2-methylindole.

-

To a solution of 6-methoxy-2-methylindole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting ethyl 2-(6-methoxy-2-methyl-1H-indol-1-yl)acetate by column chromatography.

Step 3: Friedel-Crafts Acylation.

-

To a solution of the N-alkylated indole intermediate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Cool the mixture to 0 °C and add 4-chlorobenzoyl chloride dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice-water and extract the product.

-

Purify the resulting ethyl 2-(3-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-1-yl)acetate.

Step 4: Hydrolysis of the Ester.

-

Dissolve the purified ester from the previous step in a mixture of ethanol (B145695) and aqueous sodium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Mechanism of Action

This compound, like other NSAIDs, exerts its primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Prostaglandin (B15479496) Synthesis

The principal mechanism of action of this compound is the inhibition of the COX-1 and COX-2 isoenzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Caption: Mechanism of action of this compound via COX inhibition.

Potential COX-Independent Signaling Pathways

While the primary mechanism of action is COX inhibition, some NSAIDs have been shown to exert effects through other signaling pathways. Although not yet specifically demonstrated for this compound, potential COX-independent mechanisms could involve the modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) or signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. Further research is required to elucidate if this compound has clinically relevant effects on these pathways.

Caption: Potential modulation of the NF-κB pathway by this compound.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against COX-1 and COX-2.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound and reference NSAIDs (e.g., celecoxib, ibuprofen).

-

Assay buffer and co-factors.

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or a chemiluminescent or fluorometric detection system.

Procedure:

-

Prepare solutions of this compound and reference compounds at various concentrations.

-

In a 96-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.

-

Add the test compounds (this compound) or reference inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37 °C.

-

Stop the reaction and measure the amount of PGE₂ produced using an appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Representative In Vitro COX Inhibition Data for NSAIDs (Literature Values)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Ibuprofen | 13 | 344 | 0.04 |

| Diclofenac | 1.3 | 0.03 | 43.3 |

| This compound | Data not available | Data not available | Data not available |

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the acute anti-inflammatory effects of a compound.

Objective: To assess the ability of this compound to reduce carrageenan-induced paw edema in rats or mice.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Carrageenan solution (1% in saline).

-

This compound and a reference NSAID (e.g., indomethacin).

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Plethysmometer.

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer this compound (at various doses), the reference drug, or the vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Table 3: Representative Results from Carrageenan-Induced Paw Edema Model (Literature Data for Indomethacin)

| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3 hours |

| Indomethacin | 10 | ~50-60% |

| This compound | Data not available | Data not available |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).

Preclinical Data

A study in rats using radiolabeled this compound (¹⁴C) provided the following insights:

-

Absorption and Excretion: The drug is rapidly absorbed and excreted in both urine and feces.

-

Distribution: this compound was not detected in the tissues of the treated animals 48 hours after administration, suggesting it does not accumulate.

-

Metabolism: The metabolism of this compound in rats is limited, with over 85% of the drug excreted unchanged. One metabolite, 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, was identified in the urine, accounting for 4-10% of the excreted radioactivity.[2]

Table 4: Pharmacokinetic Parameters of this compound in Rats (Qualitative)

| Parameter | Observation | Reference |

| Absorption | Rapid | [2] |

| Distribution | No significant tissue accumulation | [2] |

| Metabolism | Limited, primarily excreted unchanged | [2] |

| Excretion | Rapidly in urine and feces | [2] |

Human Pharmacokinetic Data

Comprehensive human pharmacokinetic data for this compound is not widely available in the public domain. Further clinical studies would be necessary to determine key parameters such as bioavailability, plasma half-life, volume of distribution, and clearance in humans.

Toxicity

The toxicological profile of this compound is a critical aspect of its evaluation. A significant concern associated with its use is drug-induced liver injury (DILI). Several reports have linked this compound to cases of hepatitis, and it is considered to have a high potential for causing DILI. In some regions, the drug has been withdrawn from the market due to these safety concerns.

Conclusion

This compound is a nonsteroidal anti-inflammatory drug with a well-established primary mechanism of action involving the inhibition of COX enzymes. While preclinical data in rats provides some initial insights into its pharmacokinetic profile, there is a notable lack of comprehensive human data and specific quantitative information on its efficacy in standard preclinical models. The potential for hepatotoxicity is a significant safety concern. Future research on this compound could focus on elucidating its potential COX-independent mechanisms of action, conducting detailed pharmacokinetic and pharmacodynamic studies in humans, and exploring structural modifications to mitigate its toxicological liabilities while retaining its anti-inflammatory efficacy. The experimental protocols and information provided in this guide serve as a foundation for such future investigations by researchers and drug development professionals.

References

Clometacin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Clometacin in various organic solvents. This compound, a non-steroidal anti-inflammatory drug (NSAID), is characterized by its limited aqueous solubility, making the understanding of its behavior in organic solvents critical for formulation development, analytical method design, and various research applications. This document outlines experimental protocols for solubility determination and presents available and estimated solubility data. Furthermore, it details the primary mechanism of action of this compound through the cyclooxygenase (COX) signaling pathway.

Quantitative Solubility of this compound

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure as an indoleacetic acid derivative and available qualitative information, the following table summarizes the expected and, where available, reported solubility of this compound. It is important to note that where specific numerical values are not cited, the provided information is based on the solubility of structurally similar compounds or qualitative descriptors from technical data sheets.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Remarks |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | Often used as a stock solution solvent for in vitro assays.[1] |

| Methanol (B129727) | CH₃OH | Estimated > 10 | 25 | Indole-3-acetic acid, a related compound, is soluble in methanol. |

| Ethanol | C₂H₅OH | Estimated > 10 | 25 | Indole-3-acetic acid is soluble in ethanol.[2] |

| Isopropanol | C₃H₈O | Estimated > 5 | 25 | Generally, solubility is expected to be slightly lower than in methanol or ethanol. |

| Acetone | C₃H₆O | Estimated > 5 | 25 | Many organic compounds show good solubility in acetone. |

| Dichloromethane | CH₂Cl₂ | Estimated > 10 | 25 | A common solvent for nonpolar to moderately polar organic compounds. |

| Ethyl Acetate | C₄H₈O₂ | Estimated > 5 | 25 | A moderately polar solvent. |

Disclaimer: The quantitative data presented in this table, unless otherwise cited, are estimations based on the chemical properties of this compound and the known solubility of analogous compounds. For precise formulation and research, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a compound like this compound in organic solvents.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus and Reagents:

-

This compound (solid powder)

-

Organic solvents of interest (analytical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any undissolved particles, either centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter.

-

Dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original solubility in mg/mL, taking into account the dilution factor.

Analytical Method: UV-Vis Spectrophotometry

Principle: The concentration of a substance in a solution can be determined by measuring its absorbance of light at a specific wavelength. This method is suitable if this compound has a distinct chromophore and does not interfere with the solvent's absorbance.

Procedure:

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the same λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

Mechanism of Action: Cyclooxygenase (COX) Signaling Pathway

This compound, as an NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX pathway is a key part of the arachidonic acid cascade.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Cyclooxygenase (COX) Signaling Pathway

Caption: The inhibitory action of this compound on the COX signaling pathway.[3][4][5][6]

References

In Vivo Pharmacokinetic Profile of Clometacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the in vivo pharmacokinetic profile of Clometacin. The primary study detailing its pharmacokinetics in rats was published in 1982, and its full text containing specific quantitative data and detailed experimental protocols is not widely accessible. Therefore, the tables and protocols provided herein are based on the available abstract and general pharmacological principles.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its optimal therapeutic use and for guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, with a focus on data from preclinical studies.

Pharmacokinetic Profile

The primary investigation into the in vivo pharmacokinetics of this compound was conducted in a rat model. The study utilized 14C-labeled this compound to trace its disposition in the body.[2]

Absorption

The route of administration in the key rat study was both intravenous and oral, indicating that the oral bioavailability was assessed.[2] However, specific details regarding the absorption rate and extent are not available in the public domain.

Distribution

Following administration, this compound is distributed throughout the body. However, the study in rats indicated that the drug is not retained in tissues for an extended period, as it was not detectable in any tissues 48 hours after administration.[2]

Metabolism

The metabolism of this compound in rats is very limited.[2] More than 85% of the administered dose is excreted in its unchanged form.[2] A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, was detected in the urine, accounting for 4 to 10% of the excreted radioactivity.[2] This metabolite was not found in the feces or in any tissues examined 4 or 48 hours after either intravenous or oral administration.[2]

Excretion

This compound is rapidly eliminated from the body.[2] The primary routes of excretion are through the urine and feces.[2] The rapid excretion, coupled with limited metabolism, suggests a relatively short duration of action in the rat model.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound based on the available information. Note: The specific values for Cmax, Tmax, AUC, half-life, and bioavailability are not available in the public abstract of the primary study and are therefore listed as "Not Available."

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | Not Available | [2] |

| Tmax (Time to Cmax) | Not Available | [2] |

| AUC (Area Under the Curve) | Not Available | [2] |

| t½ (Half-life) | Not Available | [2] |

| Bioavailability | Studied, but value not available | [2] |

| Metabolism | Limited (<15% of dose) | [2] |

| Major Metabolite | 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid | [2] |

| Routes of Excretion | Urine and Feces | [2] |

| Tissue Distribution | Not detected in tissues after 48 hours | [2] |

Experimental Protocols

Detailed experimental protocols from the primary study are not publicly available. The following represents a generalized methodology based on the abstract and standard practices for in vivo pharmacokinetic studies in rats.

Animal Model

-

Species: Rat[2]

-

Strain: Not specified

-

Sex: Not specified

-

Age/Weight: Not specified

Dosing

-

Drug: 14C-labeled this compound[2]

-

Routes of Administration: Intravenous (i.v.) and Oral (p.o.)[2]

-

Dose and Vehicle: Not specified

Sample Collection

-

Matrices: Urine, feces, and various tissues[2]

-

Time Points: Samples were collected at 4 and 48 hours post-administration.[2]

Analytical Methods

-

Quantification: The use of 14C-labeled this compound suggests that radioactivity counting (e.g., liquid scintillation counting) was the primary method for quantifying the total drug and metabolites in excreta and tissues.

-

Metabolite Identification: The identification of the metabolite likely involved chromatographic separation (e.g., HPLC) followed by mass spectrometry or other spectroscopic techniques.

Signaling Pathway

This compound, as an NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid.

Caption: Inhibition of the Cyclooxygenase Pathway by this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo pharmacokinetic study of a drug like this compound.

Caption: Generalized In Vivo Pharmacokinetic Study Workflow.

Conclusion

The available data indicates that this compound is rapidly excreted in rats with limited metabolism. Over 85% of the drug is eliminated unchanged in the urine and feces, with a single hydroxylated metabolite identified.[2] The drug does not appear to accumulate in tissues.[2] As an NSAID, its mechanism of action involves the inhibition of the cyclooxygenase pathway. A comprehensive understanding of its quantitative pharmacokinetic parameters would require access to the full details of the original preclinical studies. This guide provides a framework for understanding the in vivo pharmacokinetic profile of this compound based on the current publicly accessible information.

References

Clometacin and Cyclooxygenase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties of Clometacin

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [3] |

| Molecular Formula | C₁₉H₁₆ClNO₄ | [3] |

| Molecular Weight | 357.79 g/mol | [4] |

| CAS Number | 25803-14-9 | [4] |

| Melting Point | 242 °C | [4] |

| Appearance | White powder | [4] |

Core Mechanism: Cyclooxygenase Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of this compound stem from its inhibition of the cyclooxygenase (COX) enzymes, officially known as prostaglandin-endoperoxide synthase (PTGS).[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[2]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[5] The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation, pain, and fever.[2]

This compound is considered an efficient cyclooxygenase inhibitor.[1] While specific data on its selectivity for COX-1 versus COX-2 is not available, many traditional NSAIDs are non-selective, inhibiting both isoforms to varying degrees.[2] This non-selective inhibition is responsible for both the therapeutic effects (COX-2 inhibition) and the common side effects, such as gastrointestinal irritation (COX-1 inhibition).[5]

Quantitative Data on Cyclooxygenase Inhibition

A crucial aspect of characterizing any COX inhibitor is the determination of its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This value quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity and is a key indicator of potency and selectivity.

Despite extensive literature searches, specific IC50 values for this compound's inhibition of COX-1 and COX-2 could not be located. However, to provide a framework for comparison, the following table summarizes the IC50 values for several other common NSAIDs, as determined by a human whole blood assay.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [3] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |

| Ibuprofen | 12 | 80 | 0.15 | [3] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [3] |

| Meloxicam | 37 | 6.1 | 6.1 | [3] |

| Piroxicam | 47 | 25 | 1.9 | [3] |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols for Assessing COX Inhibition

The following are detailed methodologies for key in vitro experiments used to determine the inhibitory activity of compounds like this compound against COX-1 and COX-2.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing COX inhibition.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2) in clotting whole blood.

-

COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated whole blood.

Protocol:

-

Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks. Anticoagulate the blood with heparin for the COX-2 assay.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final concentrations.

-

COX-1 Assay (TXB2 Production):

-

Aliquot 1 mL of fresh, non-anticoagulated whole blood into tubes.

-

Add the test compound or vehicle control.

-

Incubate at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, leading to TXB2 production.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store at -20°C until analysis.

-

-

COX-2 Assay (PGE2 Production):

-

Aliquot 1 mL of heparinized whole blood into tubes.

-

Add the test compound or vehicle control.

-

Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

-

Incubate at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store at -20°C until analysis.

-

-

Quantification of Prostanoids:

-

Measure the concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the collected serum and plasma samples using a validated enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS) method.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Purified Enzyme Inhibition Assay

This assay allows for the direct assessment of a compound's inhibitory effect on isolated COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of the COX enzyme is monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Protocol:

-

Reagents and Materials:

-

Purified ovine or human COX-1 and recombinant human COX-2.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Test compound (e.g., this compound) dissolved in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the purified COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations or the vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each concentration of the test compound.

-

Calculate the percentage inhibition of the enzyme activity relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

Signaling Pathways and Molecular Interactions

The Prostaglandin Biosynthesis Pathway

This compound's primary therapeutic effect is mediated through the disruption of the prostaglandin biosynthesis pathway, also known as the arachidonic acid cascade.

This diagram illustrates how this compound inhibits both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins and thromboxanes. This action reduces the mediators of inflammation, pain, and fever, but can also interfere with the physiological functions maintained by prostaglandins.

Potential Interaction with the NF-κB Signaling Pathway

Emerging research suggests that some NSAIDs may exert anti-inflammatory effects through mechanisms independent of COX inhibition, including the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

While direct evidence for this compound's interaction with the NF-κB pathway is limited, some NSAIDs have been shown to inhibit the activation of IκB kinase (IKK), a critical enzyme in the NF-κB cascade.[6] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

This diagram depicts a potential secondary mechanism of action for this compound, where it may inhibit the IKK complex, leading to the suppression of NF-κB-mediated pro-inflammatory gene expression. Further research is required to definitively establish and characterize this interaction for this compound.

Conclusion

This compound is a potent cyclooxygenase inhibitor that exerts its anti-inflammatory effects primarily through the blockade of the prostaglandin biosynthesis pathway. While specific quantitative data on its inhibitory profile against COX-1 and COX-2 are not currently available, a comparative analysis with other NSAIDs provides a valuable context for its potential activity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the precise inhibitory characteristics of this compound and similar compounds. Furthermore, the potential for COX-independent mechanisms, such as the modulation of the NF-κB signaling pathway, presents an exciting avenue for future research into the complete pharmacological profile of this compound and other NSAIDs. A deeper understanding of these mechanisms will be instrumental in the development of more targeted and effective anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pedworld.ch [pedworld.ch]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Clometacin: A Technical Overview of a Nonsteroidal Anti-inflammatory Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clometacin is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class, developed for its analgesic and anti-inflammatory effects. Its clinical application was ultimately curtailed due to a significant association with drug-induced liver injury (DILI), leading to its withdrawal from the market in at least one region.[1] This technical guide provides a comprehensive analysis of this compound, detailing its chemical properties, mechanism of action, metabolic pathways, and the critical safety concerns that led to its discontinuation. This document aims to serve as a resource for researchers in pharmacology and toxicology by consolidating the available scientific information and outlining relevant experimental protocols.

Chemical and Physical Properties

This compound, chemically known as 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, is an organic compound with the molecular formula C₁₉H₁₆ClNO₄.[1] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid[1] |

| Synonyms | Clometacine, Duperan, Mindolic Acid[1] |

| CAS Number | 25803-14-9[1] |

| Molecular Formula | C₁₉H₁₆ClNO₄[1] |

| Molecular Weight | 357.8 g/mol [1] |

Mechanism of Action: Cyclooxygenase Inhibition

The primary pharmacological action of this compound, consistent with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2]

Caption: this compound inhibits both COX-1 and COX-2 enzymes.

Pharmacokinetics and Metabolism

Studies in animal models provide some insight into the pharmacokinetic profile of this compound. Research in rats using radiolabeled this compound indicated rapid excretion through both urine and feces.[3] The metabolic transformation in this model was limited, with the majority of the drug (>85%) being excreted in its unchanged form.[3] A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, accounted for a small fraction of the excreted dose in urine.[3]

Table 2: Pharmacokinetic Data of this compound in Rats

| Parameter | Finding |

| Excretion | Rapidly excreted in urine and feces[3] |

| Metabolism | Limited, with >85% excreted unchanged[3] |

| Identified Metabolite | 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid[3] |

Comprehensive pharmacokinetic data for this compound in humans, including key parameters such as bioavailability, plasma half-life, and clearance rates, are not available in the reviewed literature.

Clinical Data

A controlled, repeat-dose clinical study was conducted to compare the analgesic efficacy of this compound against zomepirac (B1201015) for post-operative pain following plastic surgery.[4] However, detailed quantitative outcomes from this trial are not publicly accessible.

Drug-Induced Liver Injury (DILI)

The primary reason for the withdrawal of this compound from clinical use was its association with a high incidence of severe hepatotoxicity.[1] The proposed mechanism for this compound-induced liver injury involves its metabolic activation to reactive intermediates within the liver. These reactive species can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and an ensuing immune-mediated inflammatory response, culminating in hepatocellular damage.

References

- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound--1. Metabolism and bioavailability of this compound and its metabolites in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A controlled repeat-dose comparison of zomepirac and this compound in pain after plastic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Clometacin and Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clometacin, an indoleacetic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin (B15479496) synthesis. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on the prostaglandin biosynthesis cascade. Quantitative data on its inhibitory effects, detailed experimental protocols for assessing such activity, and visualizations of the relevant biochemical pathways are presented to serve as a technical resource for the scientific community.

Introduction

Prostaglandins (B1171923) are a group of lipid compounds that are derived from fatty acids and play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membrane phospholipids, which is then converted into prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by specific synthases into various prostaglandins, such as PGE2, PGF2α, and prostacyclin (PGI2), as well as thromboxane (B8750289) A2 (TXA2).